![molecular formula C44H52N2O21 B12075459 L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)

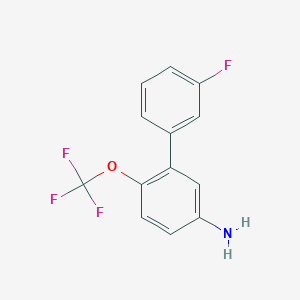

L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Sérine, O-[4,6-di-O-acétyl-2-(acétylamino)-2-désoxy-3-O-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluorène-9-ylméthoxy)carbonyl]- est un composé organique complexe qui joue un rôle important dans divers processus biochimiques et industriels. Ce composé se caractérise par sa structure complexe, qui comprend de multiples groupes acétyl et galactopyranosyl, ce qui en fait un sujet d'étude précieux dans les domaines de la chimie et de la biochimie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la L-Sérine, O-[4,6-di-O-acétyl-2-(acétylamino)-2-désoxy-3-O-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluorène-9-ylméthoxy)carbonyl]- implique généralement plusieurs étapes, notamment des réactions de glycosylation et d'acétylation. Une méthode courante implique l'utilisation d'une glycosylation promue par le bromure mercurique de Fmoc-Ser-OBn avec du chlorure de 2-acétamido-2-désoxy-3,4,6-tri-O-acétyl-α-d-glucopyranosyle dans du 1,2-dichloroéthane en reflux . Cette réaction produit les β-glycosides correspondants avec de bons rendements.

Méthodes de production industrielle

La production industrielle de ce composé implique souvent des processus de glycosylation et d'acétylation à grande échelle, utilisant des réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir des rendements et une pureté élevés. L'utilisation de catalyseurs avancés et de paramètres de réaction optimisés est cruciale pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

L-Sérine, O-[4,6-di-O-acétyl-2-(acétylamino)-2-désoxy-3-O-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluorène-9-ylméthoxy)carbonyl]- subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire avec des réactifs tels que l'azoture de sodium ou les thiols.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Nucléophiles : Azoture de sodium, thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

L-Sérine, O-[4,6-di-O-acétyl-2-(acétylamino)-2-désoxy-3-O-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluorène-9-ylméthoxy)carbonyl]- est largement utilisée dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme réactif dans les réactions de glycosylation et la synthèse de glucides complexes.

Biologie : Dans l'étude des glycoprotéines et de leur rôle dans les processus cellulaires.

Médecine : Comme agent thérapeutique potentiel dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

Industrie : Dans la production de produits pharmaceutiques et biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de la L-Sérine, O-[4,6-di-O-acétyl-2-(acétylamino)-2-désoxy-3-O-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluorène-9-ylméthoxy)carbonyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes acétyl et galactopyranosyl du composé jouent un rôle crucial dans sa liaison aux enzymes et aux récepteurs, modulant leur activité et influençant diverses voies biochimiques.

Applications De Recherche Scientifique

L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in glycosylation reactions and the synthesis of complex carbohydrates.

Biology: In the study of glycoproteins and their role in cellular processes.

Medicine: As a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the production of pharmaceuticals and biotechnological products.

Mécanisme D'action

The mechanism of action of L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound’s acetyl and galactopyranosyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- 1,3,4,6-Tétra-O-acétyl-2-(acétylamino)-2-désoxy-β-L-mannopyranose

- 2-Acétamido-1,3,4,6-tétra-O-acétyl-2-désoxy-D-galactopyranose

- Méthyl 2-acétamido-3,4,6-tri-O-acétyl-2-désoxyhexopyranoside

Unicité

L-Sérine, O-[4,6-di-O-acétyl-2-(acétylamino)-2-désoxy-3-O-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluorène-9-ylméthoxy)carbonyl]- est unique en raison de sa combinaison spécifique de groupes acétyl et galactopyranosyl, qui confèrent des propriétés biochimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour des applications spécialisées dans la recherche et l'industrie.

Propriétés

IUPAC Name |

3-[3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIREWDIFSHWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N2O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)

![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)

![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)

![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)

![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)